molecular formula C28H33N3O5 B11126100 5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11126100
M. Wt: 491.6 g/mol
InChI Key: XCTWLMIVWVRXQS-LCUIJRPUSA-N
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Description

5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzofuran moiety, a morpholine ring, and a pyrrole core, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran and pyrrole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include dimethylamine, benzofuran derivatives, and morpholine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound might be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. It could serve as a probe for understanding biochemical processes.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its structural features suggest it might interact with specific molecular targets, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which 5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE exerts its effects likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites and modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran structures.

    Pyrrole Derivatives: Compounds with pyrrole cores.

    Morpholine Derivatives: Compounds containing morpholine rings.

Uniqueness

What sets this compound apart is its combination of these three distinct moieties, which may confer unique chemical and biological properties. This makes it a valuable subject for further research and development.

Properties

Molecular Formula

C28H33N3O5

Molecular Weight

491.6 g/mol

IUPAC Name

(4Z)-5-[4-(dimethylamino)phenyl]-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H33N3O5/c1-18-16-21-17-20(6-9-23(21)36-18)26(32)24-25(19-4-7-22(8-5-19)29(2)3)31(28(34)27(24)33)11-10-30-12-14-35-15-13-30/h4-9,17-18,25,32H,10-16H2,1-3H3/b26-24-

InChI Key

XCTWLMIVWVRXQS-LCUIJRPUSA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC=C(C=C5)N(C)C)/O

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC=C(C=C5)N(C)C)O

Origin of Product

United States

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